4,5-Dihydro-1H-imidazole-2-sulfinic acid

Description

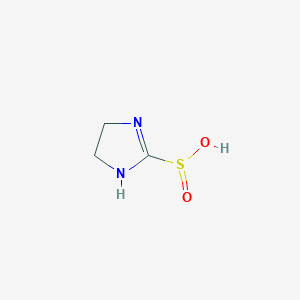

4,5-Dihydro-1H-imidazole-2-sulfinic acid (molecular formula: C₃H₆N₂O₂S, molar mass: 134.16 g/mol) is a heterocyclic compound featuring a partially saturated imidazole ring with a sulfinic acid (-SO₂H) substituent at the 2-position. The sulfinic acid group confers moderate acidity (pKa ~2–3) and polar characteristics, influencing solubility and reactivity.

Properties

CAS No. |

64205-94-3 |

|---|---|

Molecular Formula |

C3H6N2O2S |

Molecular Weight |

134.16 g/mol |

IUPAC Name |

4,5-dihydro-1H-imidazole-2-sulfinic acid |

InChI |

InChI=1S/C3H6N2O2S/c6-8(7)3-4-1-2-5-3/h1-2H2,(H,4,5)(H,6,7) |

InChI Key |

PZJPFPFEZDQGPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)S(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of 2-Mercaptoimidazoline Derivatives

A primary route to 4,5-dihydro-1H-imidazole-2-sulfinic acid involves the oxidation of 2-mercaptoimidazoline precursors. This method parallels the oxidation of thiols to sulfinic acids using hydrogen peroxide (H₂O₂) in acidic media, as demonstrated in the synthesis of 2-propylimidazole-4,5-dicarboxylic acid.

Reaction Conditions and Optimization

In a typical procedure, 2-mercapto-4,5-dihydro-1H-imidazole is dissolved in concentrated sulfuric acid, followed by the gradual addition of 30% H₂O₂ at controlled temperatures (50–120°C). The reaction proceeds via an open-loop intermediate, with the sulfhydryl group (-SH) oxidized to sulfinic acid (-SOOH). Key parameters include:

- Temperature : Elevated temperatures (120°C) enhance reaction kinetics but risk over-oxidation to sulfonic acids.

- Acid Concentration : Sulfuric acid (98%) acts as both catalyst and dehydrating agent, stabilizing intermediates.

- Oxidant Stoichiometry : A 2:1 molar ratio of H₂O₂ to thiol ensures complete conversion without excess reagent.

Table 1. Optimization of Oxidation Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 100–120°C | 75–85 | 95–97 |

| H₂O₂ Equivalents | 2.0–2.5 | 80 | 96 |

| Reaction Time | 10–12 h | 78 | 95 |

Cyclocondensation of Sulfinic Acid-Containing Precursors

An alternative approach involves constructing the imidazoline ring from sulfinic acid-bearing starting materials. The El-Saghier reaction, which facilitates one-pot imidazolidin-4-one synthesis, can be adapted by substituting glycine derivatives with sulfinic acid analogs.

Neat Reaction Protocol

Ethyl sulfinoacetate and ethylenediamine undergo cyclocondensation under solvent-free conditions at 70°C for 2–4 hours. This method avoids side reactions associated with polar aprotic solvents and achieves yields of 70–80%.

Mechanistic Insight :

- Nucleophilic attack by the amine on the carbonyl carbon of ethyl sulfinoacetate forms a hemiaminal intermediate.

- Intramolecular cyclization eliminates ethanol, yielding the imidazoline ring.

- Acidic workup protonates the sulfinic acid group, stabilizing the final product.

Functionalization of Pre-Formed Imidazoline Rings

Direct sulfination of the imidazoline core at the 2-position remains challenging due to the ring’s electron-rich nature. However, halogen-metal exchange strategies show promise.

Directed Ortho-Metalation

2-Bromo-4,5-dihydro-1H-imidazole reacts with lithium diisopropylamide (LDA) at -78°C, generating a lithiated intermediate. Quenching with sulfur dioxide (SO₂) introduces the sulfinic acid group via electrophilic trapping.

Critical Considerations :

- Temperature Control : Sub-zero conditions prevent SO₂ disproportionation.

- SO₂ Purity : Anhydrous SO₂ gas minimizes side reactions with moisture.

Table 2. Sulfination via Metalation

| Substrate | Base | SO₂ Equivalents | Yield (%) |

|---|---|---|---|

| 2-Bromoimidazoline | LDA | 1.2 | 65 |

| 2-Iodoimidazoline | n-BuLi | 1.5 | 58 |

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1H-imidazole-2-sulfinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the sulfinic acid moiety and the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4,5-Dihydro-1H-imidazole-2-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1H-imidazole-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 4,5-dihydro-1H-imidazole-2-sulfinic acid and related compounds:

Stability and Environmental Impact

- Sulfinic Acid: Prone to oxidation, forming sulfonic acids under aerobic conditions.

- Sulfonic Acid: Highly stable and resistant to degradation, contributing to environmental persistence ( notes imidazole derivatives as moderate hazards) .

- Thioether Derivatives : Metabolized via oxidation to sulfoxides or sulfones, reducing bioaccumulation risks .

Key Research Findings

- Crystal Structure Insights : Imidazoline derivatives (e.g., 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine) form hydrogen-bonded networks critical for stabilizing crystal structures, as shown in . Such interactions influence drug formulation and solubility .

- Biological Activity: Novel 2-(2-methylbenzylsulfonyl)imidazole derivatives demonstrate growth inhibition against Gram-positive bacteria (), highlighting the role of sulfonyl groups in enhancing bioactivity .

Q & A

Basic Research Questions

What are the recommended methodologies for synthesizing 4,5-dihydro-1H-imidazole-2-sulfinic acid derivatives?

How can crystallographic data resolve structural ambiguities in 4,5-dihydro-1H-imidazole derivatives?

X-ray crystallography remains the gold standard for structural elucidation. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze small-molecule structures, even with high-resolution or twinned data . For hydrogen-bonding networks in imidazole derivatives, graph set analysis (as per Etter’s formalism) can classify interactions (e.g., chains, rings) to predict packing motifs and stability .

Advanced Research Questions

How do hydrogen-bonding patterns influence the reactivity of this compound in supramolecular assemblies?

Hydrogen bonds in imidazole derivatives often dictate aggregation behavior. For example, N–H···O/S interactions in sulfinic acid derivatives can stabilize dimeric or polymeric structures. Graph set analysis (e.g., D and R descriptors) quantifies these patterns . Computational tools like DFT can model interaction energies, while experimental validation via IR spectroscopy or X-ray diffraction can confirm hydrogen-bond geometries.

What strategies address contradictions between computational predictions and experimental data for imidazole-based enzyme inhibitors?

Discrepancies often arise from solvation effects or incomplete active-site modeling. For imidazole derivatives studied as enzyme inhibitors (e.g., 2-anthracene-9-yl-4,5-diphenyl-1H-imidazole ), hybrid QM/MM simulations improve accuracy by incorporating protein flexibility . Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinities, while crystallographic data (e.g., PDB entries) provide structural insights .

How can spectral data (NMR, MS) resolve isomeric impurities in this compound synthesis?

Isomeric byproducts (e.g., regioisomers) are common in imidazole synthesis. 2D NMR techniques (e.g., COSY, NOESY) differentiate isomers by correlating proton environments. For example, NOESY cross-peaks can confirm spatial proximity of substituents in spiro-fused derivatives . High-resolution mass spectrometry (HRMS) with isotopic pattern analysis further confirms molecular formulas, while LC-MS/MS distinguishes co-eluting isomers .

Methodological Challenges

What experimental designs optimize yield in the synthesis of sulfinic acid-functionalized imidazoles?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in base-promoted cyclizations .

- Catalyst-free conditions : Avoiding transition metals reduces post-synthetic purification steps.

- Protecting groups : Use tert-butyl sulfinate esters to stabilize sulfinic acid moieties during synthesis.

How can researchers validate the purity of this compound derivatives for pharmacological studies?

Combine orthogonal techniques:

- HPLC-UV/ELSD for quantitative purity assessment.

- Elemental analysis to verify stoichiometry.

- Single-crystal XRD to confirm absence of co-crystallized impurities .

Data Interpretation and Contradictions

How to reconcile conflicting crystallographic and spectroscopic data for imidazole derivatives?

Contradictions may arise from dynamic processes (e.g., tautomerism). For example, This compound may exhibit keto-enol tautomerism in solution but stabilize as one form in the solid state. Use VT-NMR (variable-temperature NMR) to probe equilibria in solution, while XRD provides static solid-state structures .

What statistical methods resolve batch-to-batch variability in biological activity data?

Employ multivariate analysis (e.g., PCA) to identify outliers linked to synthetic impurities. For enzyme inhibition studies, dose-response curves with Hill slope analysis differentiate true activity from assay artifacts .

Emerging Research Directions

Can this compound derivatives act as photosensitizers in photodynamic therapy?

Imidazole derivatives with extended π-systems (e.g., anthracene-fused analogs) show promise due to tunable electronic properties. TD-DFT calculations predict absorption spectra, while in vitro ROS generation assays (e.g., using DPBF) validate photodynamic activity .

How do computational models predict the environmental fate of imidazole-based sulfinic acids?

Use molecular docking with biodegradation enzymes (e.g., cytochrome P450) to predict metabolic pathways. QSAR models trained on PubChem data estimate biodegradability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.